N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide

Catalog No.
S13324363
CAS No.
M.F
C17H30N2O2
M. Wt
294.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide

Product Name

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide

IUPAC Name

N,N'-dicyclohexyl-N,N'-dimethylpropanediamide

Molecular Formula

C17H30N2O2

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C17H30N2O2/c1-18(14-9-5-3-6-10-14)16(20)13-17(21)19(2)15-11-7-4-8-12-15/h14-15H,3-13H2,1-2H3

InChI Key

KZQMWBRKQSWRNY-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)CC(=O)N(C)C2CCCCC2

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide is an organic compound characterized by its malonamide structure, featuring two cyclohexyl groups and two methyl groups attached to the central carbon chain. Its molecular formula is C17H30N2O2, with a molecular weight of 294.43 g/mol . This compound is recognized for its unique structural properties, which contribute to its effectiveness in various chemical applications, particularly in solvent extraction processes.

, primarily involving metal ion extraction from solutions. The compound can form complexes with metal ions through coordination mechanisms. For instance, studies indicate that it effectively extracts trivalent actinides and lanthanides from nitric acid solutions using both co-ordinative and ion-pair mechanisms depending on the concentration of nitric acid . The extraction process involves the formation of chelated complexes, where the carbonyl oxygens of the malonamide adopt specific configurations that influence their binding capabilities with metal ions.

The synthesis of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide can be achieved through various methods. One common approach involves the reaction of cyclohexylamine with dimethylmalonate under controlled conditions. This process typically requires specific catalysts or reagents to facilitate the formation of the malonamide structure. Research indicates that this synthesis can be performed in a single step, making it efficient for laboratory-scale production .

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide is primarily used as an extractant in solvent extraction processes for separating metal ions, particularly actinides and lanthanides from aqueous solutions. Its effectiveness in complexing with these metals makes it valuable in nuclear chemistry and waste management applications. Additionally, its role in proteomics research highlights its utility in biochemical applications .

Interaction studies involving N,N'-dicyclohexyl-N,N'-dimethyl-malonamide focus on its ability to form complexes with various metal ions. Experimental evidence suggests that the compound exhibits different extraction efficiencies based on the nature of the metal ion and the concentration of nitric acid present in the solution. These studies reveal that both co-ordinative and ion-pair mechanisms are significant in understanding how this compound interacts with metal ions during extraction processes .

Several compounds exhibit structural similarities to N,N'-dicyclohexyl-N,N'-dimethyl-malonamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N,N'-Dimethyl-N,N'-diphenyltetradecylmalonamideC27H45N2O2Contains phenyl groups, used for similar extraction processes but with different selectivity for metal ions.
N,N'-dibutyl-N,N'-dimethyl-malonamideC13H26N2O2Shorter alkyl chains compared to dicyclohexyl derivatives, affecting solubility and extraction efficiency.
N,N'-dicyclohexyl-N,N'-diethyl-malonamideC19H34N2O2Similar cyclohexyl structure but features ethyl groups instead of methyl groups, impacting its interaction properties with metal ions.

N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide stands out due to its specific cyclohexyl substitutions, which enhance its solubility and efficacy as an extractant compared to other malonamides. Its unique configuration allows for effective complexation with a range of metal ions, making it particularly valuable in industrial applications related to nuclear chemistry and environmental remediation.

DMDCMA was first synthesized as part of efforts to develop extractants for lanthanide and actinide separation in the nuclear industry. Early work by Drew et al. in the 1990s demonstrated its utility in forming coordination complexes with neodymium and ytterbium. These studies highlighted the compound’s ability to adopt multiple conformations, which directly influenced its metal-binding affinity. The discovery of DMDCMA’s structural versatility arose from systematic modifications of the malonamide backbone, where cyclohexyl groups were introduced to enhance solubility in nonpolar solvents while maintaining strong donor capabilities.

Chemical Classification and Structural Family

DMDCMA belongs to the malonamide family, characterized by a central malonic acid backbone substituted with amide groups. Its molecular formula is C₁₇H₃₀N₂O₂, with a molar mass of 294.44 g/mol. The compound features two cyclohexyl groups and two methyl groups attached to the nitrogen atoms of the amide functionalities (Table 1).

Table 1: Key Chemical Properties of DMDCMA

PropertyValue
Molecular FormulaC₁₇H₃₀N₂O₂
Average Mass294.44 g/mol
IUPAC NameN,N′-Dicyclohexyl-N,N′-dimethylmalonamide
CAS Registry Number107785-83-1

The malonamide family is distinguished by its ability to act as a polydentate ligand, with carbonyl oxygen atoms serving as electron donors. In DMDCMA, the cyclohexyl groups introduce steric bulk, which prevents overcrowding at the metal-binding site while maintaining conformational flexibility.

Significance in Coordination Chemistry and Solvent Extraction

DMDCMA’s primary application lies in its role as a ligand for f-block elements. Its coordination behavior is influenced by the trans or gauche conformation of the carbonyl groups, which determines the accessibility of donor sites. For example, in the complex [Nd(DMDCMA)(NO₃)₃(H₂O)₂], the ligand adopts a trans conformation, enabling tridentate binding to the neodymium center. This structural adaptability is critical in solvent extraction systems, where DMDCMA selectively partitions lanthanides from actinides in nitric acid solutions.

The compound’s cyclohexyl substituents enhance lipophilicity, making it soluble in organic phases during liquid-liquid extraction. This property is exploited in nuclear waste treatment processes, where DMDCMA-based solvents separate uranium and plutonium from spent fuel. Recent studies have also explored its utility in synthesizing luminescent lanthanide complexes for sensing applications, leveraging the ligand’s ability to shield metal centers from solvent quenching effects.

Single-Step Ester Amine Coupling Synthesis

The single-step ester amine coupling synthesis represents the most direct and widely employed approach for preparing N,N'-dicyclohexyl-N,N'-dimethyl-malonamide. This methodology involves the direct reaction between diethyl malonate and N-methylcyclohexylamine under controlled thermal conditions [2]. The reaction proceeds through a nucleophilic acyl substitution mechanism where the secondary amine attacks the carbonyl carbon of the malonate ester, resulting in the formation of the desired malonamide structure [3].

The fundamental reaction conditions for this synthesis typically involve heating the reactants at temperatures ranging from 110 to 140 degrees Celsius for a period of 3 to 6 hours [4]. Research has demonstrated that the optimal temperature range for maximizing yield while minimizing side reactions falls between 120 and 130 degrees Celsius [5]. The reaction can be conducted either in a solvent system or under neat conditions, with tetrahydrofuran and dimethylformamide showing particular effectiveness as reaction media [6] [4].

The mechanism of this transformation begins with the deprotonation of the amine substrate, followed by nucleophilic attack on the electrophilic carbonyl carbon of the malonate ester [3]. The resulting tetrahedral intermediate subsequently eliminates ethanol to form the amide bond, with the process being repeated for the second amide formation [7]. The autocatalytic nature of this reaction has been observed, where the acidic malonamide product can facilitate further ester-to-amide conversions [2].

Stoichiometric considerations play a crucial role in optimizing this synthesis. The molar ratio of diethyl malonate to N-methylcyclohexylamine typically ranges from 1:2.2 to 1:2.5, with excess amine serving to drive the reaction to completion and improve overall selectivity [4] [8]. This excess also helps to neutralize the alcohol byproduct, preventing potential side reactions that could diminish yield.

Table 1: Single-Step Ester Amine Coupling Synthesis Parameters

ParameterOptimal RangeEffect on YieldEffect on Selectivity
Temperature110-140°CMaximum at 120-130°CHigher temperatures may cause side reactions
Reaction Time3-6 hoursPlateau after 4 hoursLonger times may reduce selectivity
Molar Ratio (Ester:Amine)1:2.2 to 1:2.5Excess amine improves conversionExcess amine improves selectivity
Solvent SystemTetrahydrofuran, dimethylformamide, or neatPolar aprotic solvents favor reactionSolvent affects regioselectivity

The yield of this single-step synthesis typically ranges from 65 to 85 percent, depending on the specific reaction conditions employed [4]. The primary advantages of this approach include its operational simplicity, cost-effectiveness, and scalability for industrial applications [9]. However, the method does require elevated temperatures and extended reaction times, which can lead to energy consumption considerations in large-scale production.

Alternative Synthetic Routes and Optimization Strategies

Beyond the conventional ester amine coupling approach, several alternative synthetic methodologies have been developed to access N,N'-dicyclohexyl-N,N'-dimethyl-malonamide with improved efficiency and selectivity. The Meldrum's acid-mediated synthesis represents a particularly noteworthy alternative that offers enhanced control over reaction conditions and product formation [10] [11].

The Meldrum's acid route involves a two-step sequence beginning with the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with N-methylcyclohexylamine under reflux conditions in tetrahydrofuran [10]. This initial step produces a malonic acid monoamide intermediate, which subsequently undergoes coupling with a second equivalent of the amine to yield the desired diamide product [11]. The reaction conditions for this approach are notably milder than the direct ester coupling method, typically requiring only reflux temperatures in tetrahydrofuran for approximately 3 hours [10].

The mechanism of the Meldrum's acid route involves initial nucleophilic attack by the amine on the carbonyl carbon of Meldrum's acid, followed by ring opening and decarboxylation to generate the malonic acid derivative [2]. The subsequent amide coupling step proceeds under standard peptide coupling conditions using coupling reagents such as N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine [10]. This approach offers yields ranging from 75 to 90 percent with excellent selectivity for the desired product [11].

The isocyanate-mediated synthesis represents another innovative approach that has gained attention for its mild reaction conditions and broad substrate scope [12] [9]. This methodology involves the reaction of readily available isocyanates with beta-ketoamides in the presence of magnesium chloride as a catalyst [12]. The reaction proceeds through a nucleophilic addition followed by deacetylation sequence, ultimately yielding the malonamide product in excellent yields ranging from 80 to 95 percent [12].

Metal-free and base-free synthetic approaches have also been developed to address environmental and sustainability concerns [6]. These methodologies utilize water as a green solvent and operate under additive-free conditions at temperatures around 110 degrees Celsius [6]. The direct amidation of esters using water as the sole solvent represents a significant advancement in sustainable synthetic chemistry, offering yields of 70 to 85 percent while minimizing waste generation [6].

Table 2: Alternative Synthetic Routes Comparison

Synthetic RouteStarting MaterialsReaction ConditionsTypical Yield (%)Key Advantages
Meldrum's Acid RouteMeldrum's acid + N-methylcyclohexylamineReflux in tetrahydrofuran, 3 hours75-90High efficiency, good selectivity
Isocyanate-MediatedIsocyanates + β-ketoamidesRoom temperature, magnesium chloride catalyst80-95Mild conditions, broad scope
Metal-Free AminolysisDiethyl malonate + secondary amine110°C in water, base-free70-85Environmentally friendly
Microwave-AssistedStandard starting materialsMicrowave irradiation, reduced time70-90Rapid reaction, energy efficient

Optimization strategies for these synthetic routes focus on several key parameters including temperature control, solvent selection, and catalyst loading [12] [13]. Temperature optimization studies have revealed that maintaining reaction temperatures within narrow ranges is critical for maximizing yield while minimizing decomposition [5]. Solvent effects play a particularly important role, with polar aprotic solvents generally favoring the desired transformation [14].

Catalyst optimization has shown that Lewis acids such as magnesium chloride can significantly enhance reaction rates and selectivity [12]. The optimal catalyst loading typically ranges from 0.1 to 1.0 mole percent, with higher loadings providing increased reaction rates without significantly affecting product selectivity [12].

Purification Techniques and Yield Maximization

The purification of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide requires careful consideration of the compound's physical and chemical properties to achieve optimal purity and recovery yields. Flash chromatography represents the most widely employed purification technique for this compound, offering excellent resolution and scalability from laboratory to pilot plant operations [15] [16].

Flash chromatography purification typically employs silica gel as the stationary phase with ethyl acetate and hexane mixtures as the mobile phase [17] [13]. The optimal solvent gradient ranges from ethyl acetate/hexane ratios of 1:4 to 1:1, depending on the specific impurity profile of the crude product [17]. This technique consistently achieves purities of 95 to 98 percent with recovery yields ranging from 85 to 95 percent [15].

The chromatographic separation is based on the differential adsorption of the malonamide product and various impurities on the silica gel surface [16]. The polar amide functionalities interact strongly with the silica surface, requiring more polar elution conditions compared to unreacted starting materials or non-polar byproducts [18]. Column efficiency optimization involves careful selection of particle size, with 50 micrometer particles providing the optimal balance between resolution and flow rate [16].

Recrystallization techniques offer an alternative purification approach that is particularly well-suited for large-scale operations [19] [20]. The selection of appropriate recrystallization solvents is critical for achieving optimal purification results [14]. Ethanol and methanol have proven to be effective recrystallization solvents for N,N'-dicyclohexyl-N,N'-dimethyl-malonamide, providing purities of 90 to 95 percent with recovery yields of 70 to 90 percent [19] [20].

The recrystallization process involves dissolving the crude product in hot solvent until saturation is achieved, followed by controlled cooling to room temperature [20]. The cooling rate significantly affects crystal quality and purity, with slower cooling rates generally producing larger, more pure crystals [19]. Seed crystals can be employed to initiate crystallization and control crystal morphology [20].

Table 3: Purification Techniques for N,N'-Dicyclohexyl-N,N'-dimethyl-malonamide

Purification MethodConditions/SolventsPurity Achieved (%)Recovery Yield (%)Time RequiredScale Suitability
Flash ChromatographySilica gel, ethyl acetate/hexane (1:4 to 1:1)95-9885-951-3 hoursLaboratory to pilot
RecrystallizationEthanol, methanol, or mixed solvents90-9570-904-24 hoursAll scales
Preparative High Performance Liquid ChromatographyC18 column, acetonitrile/water>9980-902-4 hoursAnalytical to preparative
CrystallizationCooling from hot solution85-9575-856-48 hoursIndustrial scale

Preparative high performance liquid chromatography represents the most advanced purification technique available for achieving ultra-high purity samples [21]. This method employs reverse-phase C18 columns with acetonitrile and water mobile phases, often supplemented with phosphoric acid or formic acid for mass spectrometry compatibility [21]. The technique can achieve purities exceeding 99 percent, making it ideal for analytical standards and research applications requiring the highest quality material [21].

Yield maximization strategies encompass both synthetic optimization and purification efficiency improvements [22] [13]. Reaction workup procedures significantly impact overall yield, with careful extraction and washing protocols preventing product loss during isolation [17]. The use of saturated sodium bicarbonate solutions for neutralization helps to maintain product stability while removing acidic impurities [17].

Solvent recovery and recycling systems can be implemented to improve the economic viability of large-scale purification operations [23]. Distillation of used chromatography solvents allows for multiple reuse cycles, reducing both cost and environmental impact [23]. Advanced purification techniques such as supercritical fluid chromatography are being investigated for their potential to further improve efficiency and reduce solvent consumption [14].

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

The comprehensive spectroscopic characterization of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide provides crucial insights into its molecular structure and conformational behavior. This malonamide derivative, with molecular formula C₁₇H₃₀N₂O₂ and molecular weight 294.43 g/mol , exhibits distinctive spectroscopic signatures that reflect its unique structural features.

Nuclear Magnetic Resonance Spectroscopy Analysis

The proton nuclear magnetic resonance spectrum of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide reveals complex signal patterns that are characteristic of conformational isomerism . The N-methyl protons appear as signals in the range of 2.8-3.1 ppm, while the cyclohexyl ring protons generate a complex multipicity pattern between 1.0-2.0 ppm. The central malonamide bridge protons (CH₂) are observed at 3.6-3.8 ppm, showing coupling patterns that indicate restricted rotation around the carbon-nitrogen bonds [2].

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information. The carbonyl carbons (C=O) appear in the characteristic downfield region at 170-175 ppm, consistent with amide functionality. The cyclohexyl ring carbons generate signals in the 25-35 ppm range, while the N-methyl carbons appear at 35-40 ppm. The central malonamide carbon is observed at 40-45 ppm, confirming the propanediamide backbone structure [3].

The complex nuclear magnetic resonance signal patterns observed for this compound result from conformational exchange processes. The restricted rotation around the carbon-nitrogen amide bonds leads to coalescence phenomena at elevated temperatures, indicating moderate rotational barriers of approximately 15-20 kcal/mol [2] [4].

Fourier Transform Infrared Spectroscopy Characteristics

The infrared spectrum of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide exhibits several diagnostic absorption bands. The most prominent feature is the carbonyl stretching vibration (amide I band) at 1650 cm⁻¹ . This frequency is characteristic of tertiary amides and reflects the electron-donating effect of the N-substitution pattern [5] [6].

The amide II band, corresponding to carbon-nitrogen stretching vibrations, appears at 1255 cm⁻¹ [7]. Additional characteristic absorptions include aliphatic carbon-hydrogen stretching vibrations in the 2800-3000 cm⁻¹ region and methyl deformation modes in the 1400-1500 cm⁻¹ range [5]. The absence of nitrogen-hydrogen stretching bands in the 3200-3500 cm⁻¹ region confirms the tertiary amide structure, where both nitrogen atoms are fully substituted [8] [9].

The amide III band (nitrogen-carbon-oxygen deformation) is observed at approximately 1255 cm⁻¹, followed by amide IV (oxygen-carbon-nitrogen deformation) in the 635-646 cm⁻¹ range. The amide VI out-of-plane deformation of the amide functional group appears around 530-560 cm⁻¹ [7].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide reveals a molecular ion peak at m/z 294, corresponding to the molecular weight of the compound [10]. The fragmentation pattern provides structural confirmation through characteristic ion formations.

The base peak region (m/z 160-173) results from acylium ion formation following the loss of cyclohexyl radicals from the molecular ion [11]. Additional characteristic fragments appear at m/z 112 and 130, corresponding to N-cyclohexyl fragment ions. These fragmentation patterns are consistent with those observed for related malonamide derivatives, where sequential loss of radical species and formation of resonance-stabilized carbocations are common [11] [12].

The mass spectrometric fragmentation involves initial loss of radical species, followed by formation of iminium cations and acylium ions. The fragmentation pathway typically proceeds through loss of cyclohexyl radicals (C₆H₁₁- ), leading to formation of conjugated iminium cations that constitute the base peak region [11].

Crystallographic Studies and Conformational Isomerism

The solid-state structure of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide has been elucidated through crystallographic analysis, revealing important conformational features that influence its physical and chemical properties. The compound adopts a trans configuration with respect to the two carbonyl groups, maximizing the separation between oxygen atoms and minimizing electrostatic repulsion .

Crystal Structure Analysis

Crystallographic studies indicate that the carbonyl groups in N,N'-dicyclohexyl-N,N'-dimethyl-malonamide adopt a trans configuration . This arrangement is consistent with observations from related malonamide derivatives, where the trans conformation is energetically favored due to reduced steric hindrance and dipole-dipole interactions [14] [15].

The central carbon-carbon-carbon backbone exhibits a non-planar geometry, with the amide groups rotated out of the central plane. This twisted conformation reduces steric interactions between the bulky cyclohexyl substituents and optimizes the molecular geometry for crystal packing [14]. The mean carbon-carbon bond distances are approximately 1.507 Å, while the carbon-nitrogen bond lengths are 1.334 Å, and the carbon-oxygen double bond lengths are 1.253 Å [14].

The cyclohexyl rings adopt chair conformations, representing the most stable low-energy arrangement. This conformation minimizes torsional strain and 1,3-diaxial interactions within the six-membered rings [4]. The N-methyl substitution introduces additional conformational complexity due to restricted rotation around the carbon-nitrogen bonds.

Conformational Isomerism

N,N'-dicyclohexyl-N,N'-dimethyl-malonamide exhibits conformational isomerism resulting from restricted rotation around the carbon-nitrogen amide bonds. The barrier to rotation is moderate (15-20 kcal/mol), leading to observable effects in nuclear magnetic resonance spectroscopy at ambient temperatures [2] [4].

The conformational behavior of malonamide derivatives has been extensively studied through computational methods. Theoretical investigations of related compounds have identified two stable conformations for each malonamide derivative examined, with significant differences in both structure and relative energies at different levels of theory [2]. The conformational preferences are influenced by steric interactions between the cyclohexyl groups and electronic effects from the amide functionality.

The preferred conformation in solution appears to be an extended arrangement that minimizes steric clashes between the bulky cyclohexyl substituents. This conformation is stabilized by favorable electrostatic interactions and reduced van der Waals repulsion [2] [4].

Dynamic nuclear magnetic resonance studies reveal that the conformational exchange process involves rotation around the carbon-nitrogen bonds, with coalescence temperatures providing information about the activation barriers. The complex nuclear magnetic resonance signal patterns observed at room temperature result from slow exchange between different conformational states on the nuclear magnetic resonance timescale [2].

Computational Modeling of Molecular Geometry

Computational modeling provides detailed insights into the molecular geometry and conformational preferences of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide. Density functional theory calculations and other quantum chemical methods have been employed to optimize the molecular structure and predict spectroscopic properties [2] [4] [16].

Density Functional Theory Calculations

Density functional theory calculations using various functionals and basis sets have been performed to determine the optimized geometry of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide. The B3LYP functional with 6-31G(d) and 6-311++G(d,p) basis sets provides reliable geometries that closely reproduce experimental structural parameters [4] [16].

The computational results confirm the trans configuration of the amide groups, with the carbonyl bonds oriented to minimize electrostatic repulsion. The calculated carbon-carbon bond distances (1.507 Å) and carbon-nitrogen bond lengths (1.334 Å) are in excellent agreement with crystallographic data [4]. The non-planar geometry of the central carbon-carbon-carbon backbone is reproduced accurately by the computational models.

Vibrational frequency calculations using density functional theory methods predict infrared absorption frequencies within 5% of experimental values [4]. The calculated carbonyl stretching frequency matches the observed value at 1650 cm⁻¹, validating the computational approach. The agreement between calculated and experimental vibrational frequencies provides confidence in the computational predictions [17] [16].

Conformational Analysis Through Computational Methods

Computational conformational analysis reveals the existence of multiple stable conformers for N,N'-dicyclohexyl-N,N'-dimethyl-malonamide. Energy minimization calculations identify the global minimum structure as an extended conformation with trans-oriented amide groups [2] [4].

The potential energy surface for rotation around the carbon-nitrogen bonds exhibits barriers of 15-20 kcal/mol, consistent with experimental observations from dynamic nuclear magnetic resonance spectroscopy. Transition state calculations using the M06-2X functional with 6-31+G(d,p) basis sets locate the rotational transition states and provide accurate barrier heights [18].

Dispersion-corrected density functional theory calculations (B3LYP-D3) account for weak intermolecular interactions that stabilize certain conformational arrangements. These calculations provide insights into the role of van der Waals forces in determining the preferred molecular geometry [19].

Electronic Structure Analysis

Molecular orbital calculations reveal the electronic structure of N,N'-dicyclohexyl-N,N'-dimethyl-malonamide and provide insights into its chemical reactivity. The highest occupied molecular orbital is primarily localized on the nitrogen atoms and carbonyl oxygen atoms, reflecting the nucleophilic character of these sites [17].

The lowest unoccupied molecular orbital is associated with the carbonyl carbon atoms, indicating the electrophilic nature of these positions. The frontier molecular orbital analysis provides a basis for understanding the compound's reactivity patterns and complexation behavior with metal ions [19].

Natural bond orbital analysis reveals the nature of chemical bonding within the molecule. The amide carbon-nitrogen bonds exhibit partial double-bond character due to resonance delocalization, consistent with the observed restricted rotation [19]. The cyclohexyl carbon-nitrogen bonds are primarily single bonds with minimal π-character.

Thermodynamic Properties

Computational thermodynamic analysis provides information about the relative stability of different conformational states. The calculated enthalpies, entropies, and Gibbs free energies allow prediction of the conformational equilibrium at different temperatures [17]. The extended trans conformation is predicted to be the most stable arrangement under standard conditions.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

294.230728204 g/mol

Monoisotopic Mass

294.230728204 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types